molecular formula C10H14ClNO2 B13045340 (1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13045340
M. Wt: 215.67 g/mol
InChI Key: NZAAZXUQYTXBRU-LHLIQPBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative of significant interest in medicinal and organic chemistry. Its structure features a propan-2-ol backbone with both an amino group and a 2-chloro-5-methoxyphenyl ring, creating a multifunctional scaffold for complex molecule synthesis . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring confers a unique electronic profile that influences its reactivity and interaction with biological targets . In scientific research, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals . The chiral (1S,2R) configuration is crucial for enantioselective synthesis and for studying stereospecific biological interactions. The mechanism of action for this compound and its derivatives is believed to involve interactions with specific enzymes and receptors, where the amino group can form critical hydrogen bonds and the aromatic ring can participate in π-π interactions, potentially modulating biological activity . Preliminary studies on similar amino alcohols suggest potential avenues in antimicrobial and neuroprotective research, although the specific biological profile of this compound requires further investigation . The synthesis of this enantiomerically pure compound typically involves sophisticated routes such as asymmetric reductive amination of a corresponding ketone precursor or chiral resolution of a racemic mixture . This product is explicitly provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

NZAAZXUQYTXBRU-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)Cl)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of (1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically follows multi-step organic synthetic routes that focus on constructing the chiral amino alcohol framework with high stereoselectivity. The main strategies involve:

Starting Material Selection

  • Aromatic aldehydes or ketones bearing the 2-chloro-5-methoxy substitution pattern serve as key starting materials.
  • Typical precursors include 2-chloro-5-methoxybenzaldehyde or derivatives thereof.

Key Synthetic Steps

Nitroalkane Addition (Henry Reaction)
  • The initial step often involves a Henry reaction (nitroaldol reaction) between 2-chloro-5-methoxybenzaldehyde and nitromethane or a related nitroalkane.
  • This forms a β-nitro alcohol intermediate, introducing the carbon skeleton and setting up for subsequent reduction.
Reduction of Nitro Group to Amino Group
  • The β-nitro alcohol intermediate undergoes catalytic hydrogenation or chemical reduction (e.g., using Raney nickel, Pd/C, or metal hydrides) to convert the nitro group (-NO2) into an amino group (-NH2).
  • This step is crucial for generating the amino alcohol structure.
Stereochemical Control
  • The stereochemistry at the two chiral centers is controlled through choice of chiral catalysts, auxiliaries, or resolution techniques.
  • Asymmetric synthesis methods, such as chiral ligand-mediated hydrogenation or enzymatic resolution, are employed to favor the (1S,2R) configuration.
  • Alternatively, chiral pool synthesis using enantiomerically pure starting materials can be applied.

Alternative Approaches

  • Reductive amination of the corresponding ketone with ammonia or amine sources under chiral catalytic conditions.
  • Use of chiral epoxide intermediates derived from the corresponding allylic alcohols, followed by regioselective ring opening with amines.

Industrial Scale Considerations

  • Large-scale synthesis involves batch reactors with strict control over temperature, pressure, and pH to maximize yield and stereochemical purity.
  • Solvent choice (e.g., ethanol, methanol, or dichloromethane) and catalyst loading are optimized for cost-efficiency and environmental safety.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Purpose Notes on Stereochemistry
1 Henry Reaction 2-chloro-5-methoxybenzaldehyde + nitromethane, base catalyst (e.g., KOH) Formation of β-nitro alcohol intermediate Sets carbon framework, racemic mixture initially
2 Reduction Catalytic hydrogenation (Pd/C, H2) or metal hydride (e.g., Fe/HCl) Conversion of nitro to amino group Stereochemistry can be influenced by catalyst choice
3 Stereochemical Resolution/Control Chiral catalysts, ligands, or enzymatic methods Obtain (1S,2R) stereoisomer selectively Essential for biological activity
4 Purification Chromatography, crystallization Isolation of pure enantiomer Ensures high enantiomeric excess

Research Findings and Optimization

  • Studies show that the use of chiral catalysts in the reduction step significantly improves enantioselectivity, achieving enantiomeric excess (ee) values greater than 90% for the (1S,2R) isomer.
  • Optimization of reaction temperature and solvent polarity during the Henry reaction affects the yield and diastereoselectivity of the β-nitro alcohol intermediate.
  • Enzymatic resolution methods, although more costly, provide highly selective routes to the desired stereoisomer with minimal racemization.
  • Continuous flow chemistry techniques have been explored to enhance reproducibility and scalability.

Comparative Notes with Related Compounds

  • The position of the chloro and methoxy substituents on the phenyl ring (e.g., 2-chloro-4-methoxy vs. 2-chloro-5-methoxy) impacts the reaction conditions and stereochemical outcomes.
  • The (1S,2R) stereochemistry is critical for biological activity and differs from other stereoisomers such as (1R,2S), requiring tailored synthesis approaches.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Overview

(1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL, with the CAS number 1213440-49-3, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, particularly in medicinal chemistry, pharmacology, and organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structure suggests possible activity as a pharmaceutical agent, particularly in the development of drugs targeting various neurological and psychiatric conditions.

Case Study: Antidepressant Properties
Research has indicated that compounds similar to this compound may exhibit antidepressant-like effects in animal models. These studies often focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacology

The compound's pharmacological profile is of significant interest. Its interaction with specific receptors can lead to various physiological effects:

  • Receptor Binding Studies : Preliminary studies have shown that this compound may interact with adrenergic and serotonergic receptors, making it a candidate for further exploration in drug development aimed at mood disorders.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds that are crucial in pharmaceuticals.

Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently:

  • Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis : Employing catalysts to favor the formation of one enantiomer over another.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL and its analogs:

Compound Name & CAS Substituents on Phenyl Ring Molecular Weight (g/mol) Key Pharmacological/Physicochemical Properties Reference(s)
This compound 2-Cl, 5-OCH3 229.69 (calculated) Predicted high lipophilicity due to Cl/OCH3 substitution
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL [CAS: N/A] 3-Br 230.10 Discontinued; lab use only; no activity data reported
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL [CAS: 1270385-18-6] 4-SCF3 253.27 Enhanced electron-withdrawing effects from SCF3 group
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL [CAS: 1270057-87-8] 3-Br, 5-CH3 244.13 Increased steric bulk; predicted higher metabolic stability
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL [CAS: 1212998-44-1] 2-Cl, 4-CF3 253.65 Strong electron-withdrawing CF3 group; potential CNS activity

Key Observations:

Electron-withdrawing groups (e.g., 4-SCF3 in CAS 1270385-18-6) may enhance α1-adrenoceptor affinity but reduce oral bioavailability due to increased polarity .

Stereochemical Influence: The (1S,2R) configuration is critical for chiral recognition at adrenoceptors. For example, racemic mixtures of related aminopropanol derivatives (e.g., (2R,S)-indolyloxy analogs) show reduced β1-adrenolytic potency compared to enantiopure forms .

Thermodynamic Properties: The 2-chloro-5-methoxy analog is predicted to have a boiling point of ~360°C (similar to CAS 1270057-87-8) and a density near 1.4 g/cm³, aligning with trends in halogenated arylpropanols . Acidity (pKa): The amino group’s pKa (~12.5) suggests protonation at physiological pH, facilitating ionic interactions with receptor sites .

Biological Activity

(1S,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in the context of medicinal chemistry and drug discovery. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on various research findings.

  • Molecular Formula : C10_{10}H14_{14}ClNO2_2
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1213440-49-3

The compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its unique reactivity and interaction capabilities within biological systems.

This compound has been studied for its potential as a ligand in protein-ligand interactions. The compound's ability to form hydrogen bonds with various biological targets is crucial for understanding enzyme-substrate interactions and receptor binding mechanisms. These properties are fundamental in the development of therapeutic agents.

Binding Affinity Studies

Research indicates that this compound exhibits notable binding affinity towards several enzymes and receptors. The interaction studies reveal its potential to modulate enzymatic activity or receptor function, which is essential for drug design.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, preliminary studies suggest that it may possess antibacterial properties similar to other compounds within its class. The minimum inhibitory concentration (MIC) values are critical in evaluating its effectiveness against Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL)
Staphylococcus aureus< 100
Escherichia coli< 125
Enterococcus faecalis125
Pseudomonas aeruginosa150

These results indicate that this compound could be a promising candidate for further development as an antibacterial agent .

Case Studies

Several studies have focused on the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Antibacterial Activity : A study on pyrrole derivatives indicated that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that this compound may share similar properties .
  • Enzyme Inhibition : Research has shown that compounds with amino groups can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might also exert such effects through competitive inhibition mechanisms .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available precursors.
  • Chiral Resolution : Due to its chiral nature, specific methods are employed to ensure the correct stereochemistry is achieved during synthesis.
  • Final Product Isolation : The final product is purified using chromatography techniques to ensure high purity and yield.

This synthetic pathway highlights the importance of stereochemistry in determining the biological activity of chiral compounds .

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